2-{5-[(2-Carboxyphenyl)sulfamoyl]-2,4-dimethoxybenzenesulfonamido}benzoic acid
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Description
Scientific Research Applications
Sulfonamide as a Functional Group in Drug Design
The sulfonamide group is widely recognized in medicinal chemistry, appearing in various marketed drugs. Its significance stems from its role as an isostere of the carboxylic acid group of the natural substrate 4-aminobenzoic acid, crucial for the activity of sulfonamide antibacterials. These compounds inhibit tetrahydropteroic acid synthetase, showcasing the versatility of sulfonamide in therapeutic agent design. However, it's noteworthy that while some sulfonamide compounds can cause hypersensitivity and severe skin rash, these toxicities are associated with the aniline structure rather than the sulfonamide group itself, illustrating a need for careful differentiation in drug development (Kalgutkar, Jones, & Sawant, 2010).
Sulfonamides in Antitumor Activity
Research into sulfonamide derivatives for antitumor applications has yielded promising results. For instance, compounds designed with sulfonamide groups containing 5-fluorouracil and nitrogen mustard have demonstrated significant antitumor activity with low toxicity. These findings underscore the potential of sulfonamide derivatives as a basis for developing potent antitumor agents, highlighting the adaptability of sulfonamides in targeting cancer cells (Huang, Lin, & Huang, 2001).
Properties
IUPAC Name |
2-[[5-[(2-carboxyphenyl)sulfamoyl]-2,4-dimethoxyphenyl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O10S2/c1-33-17-11-18(34-2)20(36(31,32)24-16-10-6-4-8-14(16)22(27)28)12-19(17)35(29,30)23-15-9-5-3-7-13(15)21(25)26/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZYMIYZZHSEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC=C2C(=O)O)S(=O)(=O)NC3=CC=CC=C3C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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